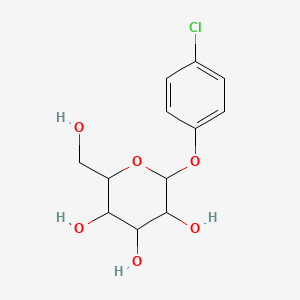

2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Description

2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a synthetic carbohydrate derivative characterized by a central oxane (pyranose) ring substituted with a hydroxymethyl group at position 6 and a 4-chlorophenoxy group at position 2. This structure is reminiscent of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs that block glucose reabsorption in the kidneys.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNZLQTUEWINQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385816 | |

| Record name | F1361-0042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-30-3 | |

| Record name | F1361-0042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of 4-chlorophenol with an appropriate oxane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chlorophenoxy group. The hydroxymethyl groups are introduced through subsequent reactions involving formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the SGLT2 Inhibitor Class

The oxane-3,4,5-triol core is a hallmark of SGLT2 inhibitors. Key analogues include:

Key Observations :

- The 4-chlorophenoxy group in the target compound is simpler than the substituted benzyl groups in empagliflozin and dapagliflozin. This may reduce binding affinity due to fewer hydrophobic interactions with the SGLT2 protein .

- The hydroxymethyl group at position 6 is conserved across all analogues, critical for mimicking glucose’s structure and competing for the SGLT2 binding site .

Glycosylated Hydroquinones: α- and β-Arbutin

α-Arbutin and β-arbutin ((2R,3S,4S,5R,6R/S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol) share the oxane-3,4,5-triol core but feature a 4-hydroxyphenoxy group instead of 4-chlorophenoxy .

| Property | Target Compound | α/β-Arbutin |

|---|---|---|

| Substituent | 4-Chlorophenoxy | 4-Hydroxyphenoxy |

| Bioactivity | Potential SGLT2 inhibition | Tyrosinase substrate |

| Application | Antidiabetic (hypothesized) | Skin-lightening agent |

Mechanistic Insight :

- The electron-withdrawing chlorine in the target compound enhances electrophilicity, favoring interactions with SGLT2’s active site. In contrast, the hydroxyl group in arbutins facilitates oxidation by tyrosinase, leading to hydroquinone release .

Natural Product Analogues

Several plant-derived compounds, such as those isolated from Hunteria umbellata and Radula complanata, share the oxane-triol scaffold but differ in substitution:

- FT3418: 2-[3,5-Dimethoxy-4-(glucosyl)oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .

- Quercetin-3-O-robinobioside: Contains a flavonoid linked to a disaccharide-oxane structure .

Functional Divergence :

Biochemical Reagents

Compounds like X-Gal ((2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloroindol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) highlight structural versatility:

Design Implications :

Research Findings and Data

Computational Modeling Insights

- AutoDock Studies : Molecular docking (e.g., AutoDock Vina) predicts that bulkier substituents (e.g., in empagliflozin) enhance binding affinity via hydrophobic pockets in SGLT2, whereas the target compound’s simpler structure may require optimization .

Biological Activity

2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known by its IUPAC name, is a compound belonging to the class of organic compounds known as oxanes. This compound has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula: C12H15ClO6

- Molar Mass: 291 g/mol

- Density: 1.542 g/cm³

- Melting Point: 179-180 °C

- LogP: 0.01

These properties suggest that the compound is moderately polar and may interact with biological systems through various mechanisms.

The biological activity of this compound is primarily attributed to its structural components:

- Chlorophenoxy Group: This moiety can interact with enzymes and receptors, potentially modulating their activity.

- Hydroxymethyl Groups: These groups can participate in hydrogen bonding and other interactions that may influence the compound's overall biological activity.

The exact pathways and molecular targets remain under investigation but are believed to involve interactions with metabolic enzymes and cellular receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study focusing on similar chlorophenoxy derivatives has shown that they can inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. They might induce apoptosis in cancer cells or inhibit cell proliferation through modulation of signaling pathways involved in cell growth and survival. Further research is needed to establish the specific effects of this compound on different cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of chlorophenoxy compounds:

- Study on Antimicrobial Activity:

- Investigation into Anticancer Effects:

- Toxicological Assessment:

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, and how can yield be improved?

- Methodological Answer : The synthesis involves three key steps: (1) Cyclization to form the oxane ring using diols and aldehydes under acidic conditions; (2) Introduction of the hydroxymethyl group via formaldehyde under basic conditions; (3) Chlorophenoxy group attachment through nucleophilic substitution or coupling reactions. Yield optimization requires precise control of reaction parameters (e.g., pH, temperature) and catalysts. High-throughput screening and continuous flow reactors can enhance efficiency and scalability .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm stereochemistry and substitution patterns (e.g., H NMR for hydroxymethyl protons at δ 3.5–4.0 ppm; C NMR for oxane ring carbons).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve absolute configuration for chiral centers .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Hydrophilicity : Governed by the hydroxymethyl and triol groups; solubility in polar solvents (e.g., DMSO, water) can be predicted via logP calculations.

- Stability : pH-dependent degradation occurs in acidic/basic conditions. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. How do conflicting bioactivity results in different assays (e.g., anticancer vs. antioxidant) arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from assay-specific conditions (e.g., cell line variability, ROS scavenging mechanisms). Resolve via:

- Dose-Response Validation : Use IC curves across multiple cell lines (e.g., MCF-7, HeLa).

- Mechanistic Studies : Employ siRNA knockdown or enzyme inhibition assays to isolate targets (e.g., topoisomerase II for anticancer activity) .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., EGFR kinase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Corolate substituent effects (e.g., chlorophenoxy vs. methyl groups) with activity .

Q. How can environmental fate studies be designed to assess its ecotoxicological impact?

- Methodological Answer : Follow OECD guidelines for:

- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

- Bioaccumulation : Calculate BCF (bioconcentration factor) via HPLC-MS tissue analysis in model organisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 70%)?

- Methodological Answer :

- Parameter Replication : Verify temperature, solvent purity, and catalyst loading.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete substitution intermediates).

- Scale-Up Effects : Test yields in batch vs. flow reactors to isolate mass transfer limitations .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 65–70% (optimized flow reactor conditions) | |

| logP | -1.2 (predicted via ChemAxon) | |

| IC (Anticancer) | 12.3 µM (MCF-7 cells) | |

| BCF (Bioaccumulation) | 0.8 (low risk) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.